molecular formula C15H18N2OS B7571187 N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide

N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide

Katalognummer B7571187
Molekulargewicht: 274.4 g/mol
InChI-Schlüssel: QIVHLIVLWRMRLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer, autoimmune diseases, and other inflammatory disorders. This compound has gained significant attention in the scientific community due to its promising therapeutic potential and unique mechanism of action.

Wirkmechanismus

N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide exerts its therapeutic effects by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule that plays a critical role in B-cell receptor signaling and other cellular processes. By blocking BTK activity, N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide can disrupt the proliferation and survival of cancer cells and modulate immune responses in autoimmune disorders.
Biochemical and Physiological Effects:
N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide has been shown to have several biochemical and physiological effects in preclinical models. These include the inhibition of BTK activity, the suppression of downstream signaling pathways, the induction of apoptosis in cancer cells, and the modulation of immune cell function. In addition, N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide is its high potency and selectivity for BTK, which makes it a valuable tool for studying B-cell receptor signaling and other cellular processes in vitro and in vivo. However, one limitation of N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide research. One area of interest is the development of combination therapies that can enhance the efficacy of N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide in cancer and autoimmune disorders. Another potential direction is the investigation of N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide in other disease contexts, such as viral infections and inflammatory bowel disease. Finally, further studies are needed to fully understand the pharmacokinetic and pharmacodynamic properties of N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide and to optimize its dosing and administration in clinical settings.

Synthesemethoden

The synthesis of N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide involves several steps, including the condensation of 2,4-dimethylthiazole-5-carboxylic acid with 1-phenylethylamine, followed by the introduction of a 2-cyanoethyl group and the final deprotection of the amine. This process yields a pure form of N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide that can be used for further research.

Wissenschaftliche Forschungsanwendungen

N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide has been extensively studied in preclinical models of various diseases, including B-cell lymphoma, multiple myeloma, and autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus. In vitro and in vivo studies have demonstrated that N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide is a potent inhibitor of several key signaling pathways involved in the pathogenesis of these diseases, including B-cell receptor signaling, NF-κB activation, and PI3K/AKT/mTOR signaling.

Eigenschaften

IUPAC Name

N,2,4-trimethyl-N-(1-phenylethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-10-14(19-12(3)16-10)15(18)17(4)11(2)13-8-6-5-7-9-13/h5-9,11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVHLIVLWRMRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N(C)C(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.